

Comparative Guide to the Cross-Reactivity of BTP2 with Other Ion Channels

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Compound of Interest

Compound Name: YM-58790 free base

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This guide provides an objective comparison of the ion channel inhibitor BTP2 (also known as YM-58483) and its cross-reactivity with other ion channels. The information is supported by experimental data to assist in the evaluation of its selectivity and potential off-target effects.

Overview of BTP2

BTP2 is a potent small molecule inhibitor of store-operated Ca^{2+} entry (SOCE), a crucial Ca^{2+} influx pathway in non-excitable cells.^{[1][2]} Its primary mechanism of action is the blockade of Ca^{2+} release-activated Ca^{2+} (CRAC) channels, which are composed of Orai1 proteins. This inhibition of SOCE leads to the suppression of downstream signaling pathways, including the activation of the nuclear factor of activated T-cells (NFAT), which is essential for the production of various cytokines involved in the immune response.

Quantitative Comparison of BTP2 Activity

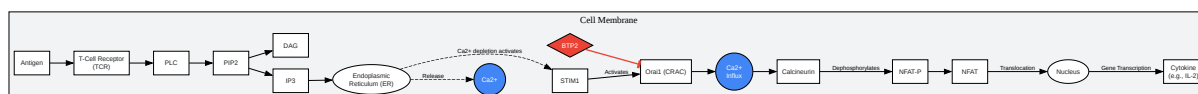
The following table summarizes the inhibitory concentrations (IC_{50}) of BTP2 against its primary target and other ion channels, as well as its impact on downstream cellular responses.

Target Ion Channel / Process	IC50 Value	Cell Type / Assay Condition	Reference
Primary Target			
CRAC Channel (Orai1)-mediated SOCE	~100 nM	Jurkat T-cells (Thapsigargin-induced Ca2+ influx)	
Off-Target Ion Channels			
TRPC3	Suppression (Quantitative data not available)	-	
TRPC5	Suppression (Quantitative data not available)	-	
TRPM4	Facilitation (Quantitative data not available)	-	
Ryanodine Receptor (RyR)	Indirect impairment at >5 µM	Mechanically skinned skeletal muscle fibers	
Voltage-gated Ca2+ Channels	No significant effect	-	
K+ Channels	No significant effect	-	
Cl- Channels	No significant effect	-	
Downstream Cellular Effects			
T-cell Proliferation (Mixed Lymphocyte Reaction)	330 nM	Mouse spleen cells	[1][2]
Histamine Release	460 nM	IgE-primed RBL-2H3 cells	[3]

Leukotriene Production	310 nM	IgE-primed RBL-2H3 cells	[3]
IL-5 Production	125 nM	PHA-stimulated human peripheral blood cells	[3]
IL-13 Production	148 nM	PHA-stimulated human peripheral blood cells	[3]

Signaling Pathway of BTP2 Action

The following diagram illustrates the signaling pathway affected by BTP2.



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BTP2 inhibits CRAC channels, blocking SOCE and downstream signaling.

Experimental Protocols

Measurement of Store-Operated Ca²⁺ Entry (SOCE) Inhibition using Fura-2 AM Calcium Imaging

This protocol is adapted for determining the IC₅₀ of BTP2 on SOCE in a cell line such as Jurkat T-cells.

1. Cell Preparation and Dye Loading:

- Plate Jurkat T-cells on poly-L-lysine coated coverslips.
- Wash the cells with a physiological salt solution (e.g., HBSS).
- Load the cells with 2-5 μM Fura-2 AM in HBSS for 30-60 minutes at room temperature in the dark.
- Wash the cells twice with HBSS to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for 30 minutes.

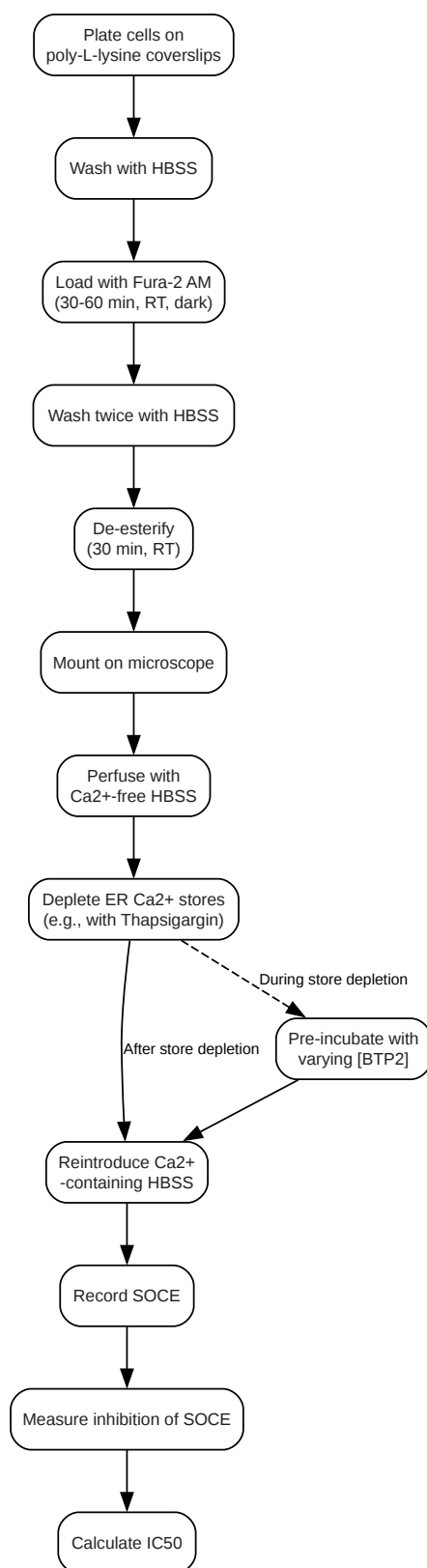
2. Calcium Imaging:

- Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
- Excite Fura-2 alternately at 340 nm and 380 nm, and collect the emission at 510 nm.
- Perfuse the cells with a Ca^{2+} -free HBSS.
- To deplete intracellular Ca^{2+} stores and induce SOCE, apply a stimulus such as 1-2 μM thapsigargin (a SERCA pump inhibitor) in the Ca^{2+} -free HBSS.
- After store depletion is confirmed by a transient rise in intracellular Ca^{2+} from the ER, reintroduce HBSS containing 1-2 mM Ca^{2+} to initiate SOCE. This will be observed as a sustained increase in the Fura-2 ratio.

3. BTP2 Application and Data Analysis:

- To determine the IC_{50} , pre-incubate the cells with varying concentrations of BTP2 for 15-30 minutes before the reintroduction of extracellular Ca^{2+} .
- Measure the peak or plateau of the sustained Ca^{2+} influx in the presence of different BTP2 concentrations.
- Plot the percentage of inhibition against the BTP2 concentration and fit the data to a dose-response curve to calculate the IC_{50} value.

Workflow for Fura-2 AM Calcium Imaging



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References

- 1. Characterization of YM-58483/BTP2, a novel store-operated Ca^{2+} entry blocker, on T cell-mediated immune responses in vivo | CiNii Research [cir.nii.ac.jp]
- 2. Characterization of YM-58483/BTP2, a novel store-operated Ca^{2+} entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The suppressive effects of YM-58483/BTP-2, a store-operated Ca^{2+} entry blocker, on inflammatory mediator release in vitro and airway responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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